molecular formula C16H18O4 B8786572 3-(p-Benzyloxyphenoxy)-1,2-propanediol CAS No. 108840-40-0

3-(p-Benzyloxyphenoxy)-1,2-propanediol

Cat. No.: B8786572
CAS No.: 108840-40-0
M. Wt: 274.31 g/mol
InChI Key: CLZPEXPWVLNWBT-UHFFFAOYSA-N
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Description

3-(p-Benzyloxyphenoxy)-1,2-propanediol is a glycerol-derived diol featuring a benzyloxyphenoxy substituent. Based on , synonyms such as "3-(Benzyloxy)propane-1,2-diol" suggest a core structure with a benzyl ether group attached to a phenoxy ring. This aromatic substitution likely enhances molecular rigidity and hydrophobicity compared to simpler diols like 1,2-propanediol (propylene glycol) .

Properties

CAS No.

108840-40-0

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

3-(4-phenylmethoxyphenoxy)propane-1,2-diol

InChI

InChI=1S/C16H18O4/c17-10-14(18)12-20-16-8-6-15(7-9-16)19-11-13-4-2-1-3-5-13/h1-9,14,17-18H,10-12H2

InChI Key

CLZPEXPWVLNWBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(CO)O

Origin of Product

United States

Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

  • Structure : C3H8O2, two hydroxyl groups on adjacent carbons.
  • Properties :
    • Boiling point: 188.6°C; freezing point: −60°C .
    • High solubility in water, low toxicity, biodegradable .
  • Applications : Antifreeze, food additive (E1520), solvent for flavors/colors .

3-(4-Chlorophenoxy)-1,2-Propanediol (Chlorphenesin)

  • Structure: Features a para-chlorophenoxy group instead of benzyloxyphenoxy.
  • Properties :
    • Melting point: 78–82°C; slightly water-soluble .
    • Used as an antifungal agent and preservative .
  • The benzyloxy group may increase lipophilicity, altering membrane permeability in biological systems.

3-Phenylpropane-1,2-Diol (Benzyl Glycol)

  • Structure : Benzyl group directly attached to the propanediol backbone.
  • Properties: Molecular weight: 152.19 g/mol; CAS 17131-14-5 . Synonyms include "1-Benzyl-1,2-ethanediol" .
  • Comparison: Lacks the phenoxy spacer present in the target compound, which may reduce steric hindrance and alter reactivity in synthetic applications.

Marine Sponge-Derived Alkyl Propanediols

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Propanediol Derivatives

Compound Molecular Weight (g/mol) Boiling/Melting Point Water Solubility Key Applications
1,2-Propanediol 76.09 188.6°C (bp) Fully miscible Antifreeze, food additive
3-(4-Chlorophenoxy)-1,2-PD 202.64 78–82°C (mp) Slightly soluble Preservative, antifungal
3-Phenylpropane-1,2-Diol 152.19 Not reported Moderate Organic synthesis
Target Compound* ~290–300 (estimated) Likely >100°C (mp) Low Pharmaceuticals, specialty chemistry

*Estimated based on structural analogs.

Table 2: Dipole Moments and Solubility Trends

Compound Dipole Moment (D) Hydrophilicity
1,2-Propanediol ~3.0 (estimated) High
Glycerol ~6.3 Very high
3-(4-Chlorophenoxy)-1,2-PD ~4.5 (estimated) Moderate
Target Compound* ~5.0 (estimated) Low

*Higher dipole moment due to aromatic ether groups, but reduced solubility due to hydrophobicity .

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